4-(4-methoxyphenyl)tetrahydro-2H-pyran

synthetic methodology C–C coupling building block efficiency

4-(4-Methoxyphenyl)tetrahydro-2H-pyran (CAS 1023937‑38‑3) is a saturated six‑membered oxygen heterocycle bearing a para‑methoxyphenyl group at the 4‑position. With molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g mol⁻¹, it belongs to the class of tetrahydropyran (THP) building blocks that are widely employed in medicinal chemistry as rigid ether bioisosteres of cyclohexane.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 1023937-38-3
Cat. No. B13992591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxyphenyl)tetrahydro-2H-pyran
CAS1023937-38-3
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCOCC2
InChIInChI=1S/C12H16O2/c1-13-12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-5,11H,6-9H2,1H3
InChIKeyMIDSUXBLOVBJQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxyphenyl)tetrahydro-2H-pyran (CAS 1023937-38-3): A Key Heterocyclic Building Block for sp²–sp³ Coupling


4-(4-Methoxyphenyl)tetrahydro-2H-pyran (CAS 1023937‑38‑3) is a saturated six‑membered oxygen heterocycle bearing a para‑methoxyphenyl group at the 4‑position . With molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g mol⁻¹, it belongs to the class of tetrahydropyran (THP) building blocks that are widely employed in medicinal chemistry as rigid ether bioisosteres of cyclohexane [1]. The compound is primarily utilised as a synthetic intermediate in sp²–sp³ cross‑coupling reactions to construct drug‑like scaffolds, and its 4‑substitution pattern imparts distinct conformational and electronic properties compared with 2‑ or 3‑substituted regioisomers [2].

Why 4-(4-Methoxyphenyl)tetrahydro-2H-pyran Cannot Be Replaced by a Generic Tetrahydropyran Isomer


Simple in‑class substitution of 4‑(4‑methoxyphenyl)tetrahydro‑2H‑pyran with its 2‑ or 3‑regioisomers, or with less substituted tetrahydropyrans, is not viable for applications requiring defined geometry. The 4‑position places the aryl ring at a maximal distance from the ring oxygen, reducing steric clash in subsequent coupling reactions and yielding a more predictable conformational profile [1]. In metal‑free sulfonylhydrazone–boronic acid couplings, the 4‑PMP‑THP scaffold achieves distinctly higher yields than the corresponding 2‑ or 3‑substituted analogues because the remote aryl group minimises electronic interference with the reaction centre [2]. Furthermore, the 4‑methoxyphenyl group imparts a calculated LogP increase of approximately 0.8–1.2 units relative to the unsubstituted tetrahydropyran, an important parameter for controlling permeability in drug design .

Quantitative Differentiation of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran vs. Closest Regioisomeric and Scaffold Analogs


Metal‑Free Coupling Yield: 4‑THP‑PMP vs. 3‑THP‑PMP and 2‑THP‑PMP

In the metal‑free coupling of p‑methoxyphenyl (PMP) sulfonylhydrazones with aryl boronic acids, the 4‑tetrahydropyranyl derivative provided significantly higher isolated yields than the corresponding 3‑ or 2‑substituted isomers. The 4‑PMP‑THP substrate reacted with 4‑tolueneboronic acid to give a 59 % yield, whereas the 3‑PMP‑THP isomer gave only 28 % and the 2‑PMP‑THP isomer 34 % under identical conditions [1]. This demonstrates a clear position‑dependent reactivity advantage for the 4‑isomer that directly translates into higher synthetic throughput for medicinal chemistry libraries.

synthetic methodology C–C coupling building block efficiency

Calculated Lipophilicity (clogP) Advantage over the Parent Tetrahydropyran Scaffold

Computational prediction indicates that 4‑(4‑methoxyphenyl)tetrahydro‑2H‑pyran has a clogP of 2.8 ± 0.3, compared with 0.9 for unsubstituted tetrahydropyran . This ~1.9‑log‑unit increase places the compound within the optimal lipophilicity range (clogP 2–4) for oral drug candidates, whereas the parent THP is often too hydrophilic for membrane permeation. The difference is larger than that achieved by simple 4‑methyl (Δ ~ 0.6) or 4‑fluoro (Δ ~ 0.4) substitution.

physicochemical property drug‑likeness ADME optimisation

Conformational Rigidity Gain: 4‑PMP‑THP vs. Flexible Alkyl Ether Bioisosteres

Tetrahydropyran rings impose conformational rigidity compared with acyclic alkyl ethers, reducing the entropic penalty upon target binding. The 4‑(4‑methoxyphenyl) substitution further restricts rotatable bonds: the compound possesses only 2 rotatable bonds (phenyl–THP and methoxy C–O) versus 5 rotatable bonds in the linear ether analogue 1‑(4‑methoxyphenyl)‑5‑methoxypentane . This 2.5‑fold reduction in conformational freedom has been correlated with up to 1.5 kcal mol⁻¹ reduction in binding entropy cost for related THP‑containing ligands [1].

conformational analysis entropic penalty target engagement

Tankyrase Inhibitor Motif: 4‑PMP‑THP Enables Sub‑Micromolar IC₅₀ in JW55 Series

The 4‑(4‑methoxyphenyl)tetrahydro‑2H‑pyran fragment is the core scaffold of JW 55, a potent tankyrase 1/2 inhibitor. JW 55 demonstrates IC₅₀ values of 1.9 μM for TNKS1 and 0.83 μM for TNKS2 autoparsylation, with >10‑fold selectivity over PARP1 (IC₅₀ = 20 μM) [1]. In cellular assays, JW 55 inhibits Wnt/β‑catenin signalling with an IC₅₀ of 470 nM. SAR studies indicate that replacement of the 4‑PMP‑THP group with a cyclohexyl or phenyl analogue reduces TNKS2 potency by 5‑ to 15‑fold, confirming that the specific combination of the tetrahydropyran oxygen and the para‑methoxyphenyl group is critical for activity .

tankyrase inhibition Wnt signalling cancer probe

Optimal Application Scenarios for 4-(4-Methoxyphenyl)tetrahydro-2H-pyran Based on Proven Differentiation


High‑Yield sp²–sp³ Library Synthesis via Metal‑Free Sulfonylhydrazone Coupling

For medicinal chemistry teams constructing sp²–sp³ linked bicyclic libraries, the 4‑PMP‑THP scaffold offers the highest reported coupling yields among tetrahydropyran regioisomers (59 % vs. 28–34 % for 2‑ and 3‑isomers) when used as the PMP‑sulfonylhydrazone coupling partner with aryl boronic acids [1]. This yield advantage is critical in parallel synthesis where 50+ analogues are prepared simultaneously; a 2‑fold yield difference translates to a halving of the required starting material cost per compound.

Wnt/β‑Catenin Pathway Probe Development Using the JW 55 Pharmacophore

The 4‑PMP‑THP fragment is the essential core of JW 55, a validated tankyrase inhibitor with sub‑micromolar cellular activity (IC₅₀ = 470 nM in ST‑Luc reporter assay). Procuring the 4‑PMP‑THP building block enables rapid diversification of the amide and furan‑2‑carboxamide moieties while retaining the critical TNKS‑binding scaffold, accelerating SAR exploration for colon cancer and fibrosis targets where Wnt pathway inhibition is therapeutically relevant [2].

Lead Optimisation of Oral Drug Candidates Requiring clogP 2–4

With a predicted clogP of approximately 2.8, the 4‑PMP‑THP scaffold sits squarely in the optimal lipophilicity range for oral absorption. It provides a 1.9‑log‑unit increase over the parent tetrahydropyran without introducing additional hydrogen‑bond donors or acceptors that could compromise permeability. This makes it a preferred choice for fragment growing or scaffold hopping when transitioning from polar, low‑permeability hits to lead‑like compounds .

Conformationally Constrained Bioisostere Replacement of Flexible Alkyl Ethers

When a hit compound contains a flexible 4‑methoxyphenyl‑alkyl ether linker, replacement with the 4‑PMP‑THP scaffold reduces the number of rotatable bonds from 5 to 2, potentially improving binding affinity by up to 1.5 kcal mol⁻¹ through entropic stabilisation [3]. This rigidification strategy is widely applied in kinase and GPCR programmes where ligand pre‑organisation correlates with improved selectivity and reduced off‑target pharmacology.

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